2,4-Dimethyl-6-nitroquinoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H10N2O2 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
2,4-dimethyl-6-nitroquinoline |
InChI |
InChI=1S/C11H10N2O2/c1-7-5-8(2)12-11-4-3-9(13(14)15)6-10(7)11/h3-6H,1-2H3 |
InChI Key |
ZOXBETWLPZLWTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Elucidation of Molecular Architecture
Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and understanding the conformational arrangement of 2,4-dimethyl-6-nitroquinoline.
Fourier Transform Infrared (FTIR) Spectroscopy: Assignment of Functional Group Vibrations
The FTIR spectrum of a molecule provides a unique "fingerprint" based on the absorption of infrared radiation by its vibrating bonds. For nitro-substituted quinoline (B57606) derivatives, characteristic vibrational bands can be assigned to specific functional groups. In a related compound, 4,7-dimethyl-6-nitrocoumarin, the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group appear at 1527 cm⁻¹ and 1354 cm⁻¹, respectively. sapub.org Similarly, for 6-nitroquinoline, the FTIR spectrum shows these bands at 1518 cm⁻¹ and 1348 cm⁻¹. sapub.org It is therefore expected that the FTIR spectrum of this compound would exhibit strong absorption bands in these regions, indicative of the nitro group.
The presence of methyl (CH₃) groups would be confirmed by C-H stretching vibrations, typically observed in the 2900-3000 cm⁻¹ region. The aromatic C-H stretching vibrations of the quinoline ring are expected above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the quinoline ring system typically appear in the 1600-1400 cm⁻¹ region. For instance, in a study of 8-hydroxy-5-nitroquinoline, ring C=C and C-C stretching vibrations were observed in the 1650-1200 cm⁻¹ range. researchgate.net
| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) (based on related compounds) |
| Nitro (NO₂) | Asymmetric Stretch | 1518 - 1527 sapub.org |
| Nitro (NO₂) | Symmetric Stretch | 1348 - 1354 sapub.org |
| Aromatic C-H | Stretching | > 3000 |
| Methyl (CH₃) | C-H Stretching | 2900 - 3000 |
| Quinoline Ring | C=C and C=N Stretching | 1400 - 1650 researchgate.net |
Fourier Transform Raman (FT-Raman) Spectroscopy: Complementary Vibrational Mode Analysis
FT-Raman spectroscopy provides complementary information to FTIR, as the selection rules for Raman scattering are different from those for IR absorption. While no specific FT-Raman data for this compound is readily available, analysis of related structures like 8-hydroxy-5-nitroquinoline shows that FT-Raman spectra can effectively probe the skeletal vibrations of the quinoline ring and the vibrations of substituent groups. researchgate.net For non-polar bonds and symmetric vibrations, Raman scattering often produces strong signals where FTIR signals may be weak. Therefore, the symmetric stretching of the nitro group and the vibrations of the aromatic ring system in this compound would be expected to be prominent in its FT-Raman spectrum.
Potential Energy Distribution (PED) Analysis for Detailed Vibrational Assignments
A Potential Energy Distribution (PED) analysis is a computational method that provides a detailed assignment of vibrational modes by quantifying the contribution of each internal coordinate (such as bond stretching or angle bending) to a particular normal mode of vibration. While a specific PED analysis for this compound has not been reported, such analyses have been performed on related molecules like 8-hydroxy-5-nitroquinoline. researchgate.net This type of analysis allows for a more precise and unambiguous assignment of the observed FTIR and FT-Raman bands, moving beyond simple group frequency correlations to a deeper understanding of the molecule's vibrational dynamics. For this compound, a PED analysis would be instrumental in differentiating the various C-C and C-N stretching modes within the quinoline ring and confirming the coupling of vibrations between the ring and its substituents.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomistic Connectivity and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the precise connectivity of atoms within a molecule by probing the magnetic environments of atomic nuclei, primarily ¹H (protons) and ¹³C.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Mapping
The ¹H NMR spectrum provides information about the chemical environment of each proton in a molecule. For this compound, distinct signals are expected for the protons of the two methyl groups and the aromatic protons on the quinoline ring. The chemical shifts of the methyl groups are anticipated to be in the upfield region, typically around 2.5 ppm. For instance, in 2,6-dimethylquinoline, the methyl protons appear as singlets at around 2.48 and 2.6 ppm. sapub.org
The aromatic protons will resonate at lower fields (higher ppm values), and their chemical shifts and coupling patterns will be influenced by the electron-withdrawing nitro group and the electron-donating methyl groups. The nitro group at the 6-position will deshield the protons in its vicinity, particularly H-5 and H-7, causing their signals to shift downfield. The protons on the pyridine (B92270) ring (H-3) and the benzene (B151609) ring (H-5, H-7, H-8) will exhibit characteristic splitting patterns (e.g., doublets, triplets, or multiplets) due to spin-spin coupling with neighboring protons, which allows for their specific assignment.
| Proton | Expected Chemical Shift (ppm) (based on related compounds) | Expected Multiplicity |
| 2-CH₃ | ~2.5 | Singlet |
| 4-CH₃ | ~2.5 | Singlet |
| H-3 | Varies | Singlet or Doublet |
| H-5 | Downfield | Doublet |
| H-7 | Downfield | Doublet of Doublets |
| H-8 | Varies | Doublet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation
The ¹³C NMR spectrum provides a map of the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronic effects of neighboring substituents.
The carbons of the methyl groups will appear at the highest field (lowest ppm values), typically in the range of 15-25 ppm. sapub.org The sp² hybridized carbons of the quinoline ring will resonate at lower fields, generally between 120 and 160 ppm. The carbon atom attached to the nitro group (C-6) is expected to be significantly deshielded and thus shifted downfield. Conversely, the carbons bearing the methyl groups (C-2 and C-4) will also show distinct chemical shifts. The quaternary carbons (those without attached protons) will typically show weaker signals than the protonated carbons.
| Carbon Atom | Expected Chemical Shift (ppm) (based on related compounds) |
| 2-CH₃ | 15 - 25 sapub.org |
| 4-CH₃ | 15 - 25 sapub.org |
| Quinoline Ring Carbons | 120 - 160 |
| C-6 (attached to NO₂) | Downfield shifted |
Electronic Absorption and Emission Spectroscopy for Electronic Transitions and Photophysics
Specific UV-Vis absorption data detailing the π-π* and n-π* transitions for this compound, including molar absorptivity coefficients and absorption maxima (λmax), are not provided in the accessible literature. Generally, quinoline derivatives exhibit complex UV-Vis spectra due to electronic transitions within the aromatic system. The presence of a nitro group, a strong chromophore, is expected to significantly influence the absorption bands, likely causing a bathochromic (red) shift of the π-π* transitions of the quinoline core.
There are no specific studies on the solvatochromism of this compound found in the available literature. Such studies would involve measuring the UV-Vis absorption spectra in a range of solvents with varying polarities to observe shifts in the absorption maxima. These shifts would provide insight into the change in dipole moment of the molecule upon electronic transition and the nature of the excited state.
Data on the photophysical properties of this compound, such as its fluorescence quantum yields and emission maxima, are not reported in the scientific literature. Many nitroaromatic compounds are known to have very low or no fluorescence, as the nitro group often provides an efficient pathway for non-radiative decay of the excited state. However, without experimental data, the specific emissive properties of this compound remain undetermined.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a key technique for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern.
For this compound, the molecular formula is C₁₁H₁₀N₂O₂. This corresponds to a calculated molecular weight of approximately 202.21 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition by providing a highly accurate mass measurement.
Detailed experimental mass spectra or fragmentation pattern analyses for this compound have not been found in the surveyed literature. A typical fragmentation pattern for this molecule under electron ionization (EI) would likely involve the loss of the nitro group (NO₂) or parts of it (e.g., NO, O), as well as fragmentation of the quinoline ring system.
Table 1: Molecular Weight of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₀N₂O₂ |
| Average Molecular Weight | 202.21 g/mol |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
X-ray crystallography provides unparalleled insight into the three-dimensional arrangement of atoms in the solid state, revealing precise details about molecular geometry and intermolecular interactions.
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₈H₁₀N₂O₂ | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/c | nih.gov |
| a (Å) | 6.997 (2) | nih.gov |
| b (Å) | 14.919 (4) | nih.gov |
| c (Å) | 15.907 (5) | nih.gov |
| β (°) | 101.176 (4) | nih.gov |
| Volume (ų) | 1629.1 (8) | nih.gov |
| Z | 8 | nih.gov |
Note: The data presented is for the analogous compound 2,4-dimethyl-6-nitroaniline and serves to illustrate the type of information obtained from single-crystal X-ray diffraction.
Hydrogen Bonding: Although the parent molecule lacks strong hydrogen bond donors, the oxygen atoms of the nitro group are effective hydrogen bond acceptors. They can form weak C-H···O hydrogen bonds with the methyl or aromatic C-H groups of neighboring molecules. researchgate.net These interactions can link molecules into chains or more complex networks. nih.govacs.org
Pi-Pi Stacking: The planar aromatic quinoline ring system is prone to engaging in π-π stacking interactions. nih.gov These interactions, where the electron-rich aromatic rings of adjacent molecules align, are a significant stabilizing force in the crystal packing of many aromatic compounds, often leading to the formation of columnar stacks. researchgate.netresearchgate.net The centroid-to-centroid distances for such interactions in similar systems are typically in the range of 3.7 to 3.9 Å. nih.gov
The combination of these weak interactions dictates the final three-dimensional supramolecular framework of the compound in the solid state. ias.ac.in
Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Pathways
Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. ardena.comtainstruments.com This analysis provides critical information about the thermal stability and decomposition profile of this compound.
A typical TGA experiment involves heating a small amount of the sample on a microbalance at a constant rate (e.g., 10 °C/min). researchgate.net The resulting TGA curve plots the percentage of remaining mass against temperature. From this curve, key parameters can be determined:
Onset of Decomposition (T_onset): The temperature at which significant mass loss begins.
Decomposition Stages: The process may occur in a single step or multiple steps, each indicated by a distinct mass loss on the TGA curve and a corresponding peak on the derivative thermogravimetric (DTG) curve. nih.gov
Residual Mass: The amount of material remaining at the end of the experiment.
For related nitrogen-rich heterocyclic compounds, thermal stability up to 250-300 °C is common before decomposition begins. mdpi.com The decomposition of this compound is expected to proceed via the homolytic breaking of C-C, C-N, and C-O bonds at elevated temperatures. mdpi.com Coupling the TGA instrument with a mass spectrometer (TGA-MS) would allow for the identification of the gaseous fragments evolved during decomposition, providing detailed insight into the decomposition pathways. ardena.com
| Parameter | Description | Example Value Range | Reference |
|---|---|---|---|
| T₅% (T_onset) | Temperature at which 5% mass loss occurs, indicating the start of decomposition. | 250 - 310 °C | nih.govmdpi.com |
| T_peak | Temperature of the maximum rate of mass loss, from the DTG curve. | 310 - 340 °C | nih.gov |
| Decomposition Steps | The number of distinct mass loss events during heating. | Often a one-step process for similar compounds. | nih.gov |
| Residual Mass at 900 °C | The percentage of mass remaining at the end of the analysis in an inert atmosphere. | ~25% | mdpi.com |
Note: The values are representative examples based on analyses of similar nitrogen-rich heterocyclic structures and are for illustrative purposes.
Computational and Theoretical Investigations of 2,4 Dimethyl 6 Nitroquinoline’s Electronic and Molecular Properties
Quantum Chemical Calculation Methodologies
Quantum chemical calculations are essential for predicting the physicochemical properties of molecules. For quinoline (B57606) derivatives, methodologies like Density Functional Theory (DFT) and Ab Initio methods are commonly employed to provide insights into their molecular structure and electronic behavior.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used extensively to determine the ground-state electronic structure of molecules. The primary application of DFT for a molecule like 2,4-Dimethyl-6-nitroquinoline is to perform geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface.
The optimization process systematically alters the bond lengths, bond angles, and dihedral angles of the molecule until the forces on each atom are negligible and the total energy is at its lowest possible value. For substituted quinolines, DFT calculations can accurately predict how substituents like methyl and nitro groups affect the planarity of the quinoline ring system and the precise geometry of the substituent groups themselves. These optimized structures are crucial as they form the basis for all other subsequent property calculations, such as vibrational frequencies and electronic properties.
Ab initio methods, such as Hartree-Fock (HF) theory, are another class of quantum chemical calculations that solve the Schrödinger equation from first principles, without reliance on empirical data. While DFT methods include electron correlation effects through exchange-correlation functionals, the HF method approximates the electron-electron repulsion by considering each electron in the average field of all other electrons, neglecting instantaneous electron correlation.
In studies of quinoline derivatives, HF calculations are often performed alongside DFT calculations for comparative purposes. researchgate.net Comparing the results from HF and various DFT functionals allows researchers to assess the impact of electron correlation on the predicted molecular properties. For many systems, DFT provides results that are in better agreement with experimental data, but the comparison with HF theory provides a more complete understanding of the electronic structure. researchgate.net
The accuracy of both DFT and ab initio calculations is highly dependent on the choice of the exchange-correlation functional (for DFT) and the basis set. The functional defines how the complex effects of electron exchange and correlation are approximated, while the basis set is the set of mathematical functions used to build the molecular orbitals.
For quinoline derivatives, a widely used and validated combination is the B3LYP functional with a Pople-style basis set like 6-311++G(d,p). dntb.gov.ua
B3LYP : This is a hybrid functional that combines a portion of the exact exchange energy from Hartree-Fock theory with exchange and correlation energies from other sources, offering a good balance of accuracy and computational cost. dntb.gov.ua
6-311++G(d,p) : This notation describes the basis set. The '6-311' indicates that core electrons are represented by one function, and valence electrons are described by three functions, allowing for greater flexibility. The '++G' adds diffuse functions for both heavy atoms and hydrogen, which are important for describing anions and weak interactions. The '(d,p)' indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which allow for non-spherical distortion of the electron clouds and are crucial for accurately describing chemical bonds. dntb.gov.ua
The suitability of this level of theory is often validated by comparing calculated geometric parameters or vibrational spectra of a known parent compound, like quinoline, with experimental data. Studies have shown that the B3LYP/6-311++G(d,p) level of theory provides results that are in good agreement with experimental values for various quinoline derivatives. researchgate.net
Electronic Structure and Reactivity Descriptors
Once an optimized molecular geometry is obtained, various electronic properties and reactivity descriptors can be calculated to understand the molecule's behavior in chemical reactions.
Frontier Molecular Orbital (FMO) theory is a key concept for describing chemical reactivity and electronic properties. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO : This orbital acts as the primary electron donor. A higher HOMO energy suggests a greater ability to donate electrons, indicating higher nucleophilicity.
LUMO : This orbital is the primary electron acceptor. A lower LUMO energy indicates a greater ability to accept electrons, suggesting higher electrophilicity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical descriptor of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. This energy gap is also fundamental to understanding electronic transitions, as the lowest energy absorption in a UV-Vis spectrum often corresponds to the HOMO→LUMO transition.
For a molecule like this compound, the electron-donating methyl groups would be expected to raise the HOMO energy, while the electron-withdrawing nitro group would lower the LUMO energy, likely resulting in a relatively small HOMO-LUMO gap and indicating significant intramolecular charge transfer character.
| Parameter | Symbol | Value (eV) | Description |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.50 | Energy of the outermost electron orbital; relates to electron-donating ability. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.87 | Energy of the first empty electron orbital; relates to electron-accepting ability. |
| HOMO-LUMO Energy Gap | ΔE | 3.63 | Difference between ELUMO and EHOMO; indicates chemical reactivity and stability. |
| Chemical Hardness | η | 1.815 | Resistance to change in electron distribution; calculated as (ELUMO - EHOMO)/2. |
| Chemical Softness | S | 0.275 | Reciprocal of hardness; indicates higher reactivity. |
| Electronegativity | χ | 4.685 | Measure of electron-attracting power; calculated as -(EHOMO + ELUMO)/2. |
Note: The data in the table is illustrative, based on values reported for similar heterocyclic compounds to demonstrate the application of FMO analysis, as specific published data for this compound was not found in the reviewed literature.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted onto the molecule's electron density surface, with different colors representing different values of the electrostatic potential.
Red regions : Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are associated with lone pairs on heteroatoms like oxygen and nitrogen.
Blue regions : Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are susceptible to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms.
Green regions : Represent areas of neutral or near-zero potential.
For this compound, an MEP analysis would likely show strong negative potential (red) around the oxygen atoms of the nitro group and the nitrogen atom of the quinoline ring. These areas represent the most probable sites for interactions with electrophiles or for hydrogen bonding. Conversely, positive potential (blue) would be expected on the hydrogen atoms of the methyl groups and the aromatic ring, indicating sites susceptible to nucleophilic attack. The MEP surface provides a comprehensive, visual guide to the molecule's reactive behavior.
Examination of Reactivity and Stability Indices
Global Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity Index)
Despite a thorough review of scientific literature, specific computational studies detailing the global reactivity descriptors for this compound were not found. Therefore, a data table for these properties cannot be provided at this time.
Local Reactivity Descriptors (e.g., Fukui Functions)
Local reactivity descriptors, such as Fukui functions, are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These descriptors provide insight into the regioselectivity of chemical reactions.
No specific computational investigations calculating the Fukui functions or other local reactivity descriptors for this compound have been identified in the surveyed literature. As a result, a data table of these local descriptors cannot be presented.
Thermochemical Properties and Conformational Stability
The study of thermochemical properties, such as enthalpy of formation, entropy, and Gibbs free energy, alongside conformational stability, is fundamental to understanding the thermodynamics and potential energy surface of a molecule. These investigations are typically performed using computational methods.
There are no available computational or experimental studies in the reviewed literature that report on the thermochemical properties or the conformational stability of this compound.
Computational Modeling of Solvent Effects on Molecular Properties
Computational models that account for solvent effects are essential for accurately predicting molecular properties in solution. These models can be broadly categorized as implicit, where the solvent is treated as a continuum, or explicit, where individual solvent molecules are considered.
Specific studies modeling the effect of solvents on the molecular properties of this compound were not found in the scientific literature.
Nonlinear Optical (NLO) Properties: First Hyperpolarizability and Electric Dipole Moment
Nonlinear optical (NLO) properties, such as the first hyperpolarizability (β) and the electric dipole moment (μ), are of significant interest for applications in optoelectronics. Computational chemistry provides powerful tools for the prediction of these properties.
A search of the relevant literature did not yield any studies that have computationally determined the first hyperpolarizability or the electric dipole moment of this compound. Consequently, a data table for its NLO properties is not available.
Reactivity and Derivatization Studies of 2,4 Dimethyl 6 Nitroquinoline
Chemical Transformations of the Nitro Group: Reduction to Amino, Deoxygenation, etc.
The nitro group is a highly versatile functional group that can undergo several key transformations, most notably reduction to an amino group. This conversion is a fundamental step in the synthesis of various biologically active molecules and functional materials.
Reduction to Amino Group: The reduction of the nitro group on the quinoline (B57606) scaffold to form 2,4-dimethyl-6-aminoquinoline is a common and well-established transformation. This can be achieved through various methods:
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as Palladium (Pd), Platinum (Pt), or Raney Nickel. It is a clean and efficient method for nitro group reduction.
Metal/Acid Reduction: A widely used method involves the use of metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid, such as hydrochloric acid (HCl). For instance, stannous chloride (SnCl₂) in methanol and HCl is an effective reagent for reducing various nitroquinolines to their corresponding aminoquinolines with high yields. nih.govmdpi.com
Hydrazine-based Reduction: Hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like Raney Nickel or CuO can also be employed for the reduction of nitroquinolines to aminoquinolines. nih.govacs.orgacs.org
Enzymatic Reduction: Certain enzyme systems, such as xanthine/xanthine oxidase, can convert 6-nitroquinoline to 6-aminoquinoline, particularly under hypoxic (low oxygen) conditions. nih.gov This process proceeds through a series of one-electron reduction steps, forming nitroso and hydroxylamino intermediates before yielding the final amino product. nih.gov
The conversion from the nitro to the amino derivative significantly alters the electronic properties of the molecule, as evidenced by upfield shifts in ¹H and ¹³C NMR spectra, indicating increased shielding in the aminoquinoline. mdpi.com
| Reagent/Condition | Product | Notes |
| SnCl₂, HCl, MeOH | 6-Amino-2,4-dimethylquinoline | Mild conditions, high yields (up to 86%) nih.gov |
| Fe/HCl, EtOH, H₂O | 6-Amino-2,4-dimethylquinoline | Classic and effective reduction method. brieflands.com |
| Hydrazine hydrate, Raney Ni | 6-Amino-2,4-dimethylquinoline | Used for the preparation of the hydroxylamino intermediate. nih.gov |
| Xanthine/Xanthine Oxidase | 6-Amino-2,4-dimethylquinoline | Selective reduction under hypoxic conditions via nitroso and hydroxylamino intermediates. nih.gov |
Deoxygenation: While reduction to the amino group is the most common transformation, deoxygenation of the nitro group to form a nitroso intermediate is a key step in many of its reaction mechanisms, particularly in enzymatic reductions and certain nucleophilic substitutions. nih.govrsc.org Further deoxygenation reactions can also be catalyzed by specific reagents, often involving organophosphorus or metallic catalysts. nih.govnih.gov
Electrophilic and Nucleophilic Substitution Reactions on the Quinoline Ring System
The electronic nature of the 2,4-dimethyl-6-nitroquinoline ring system dictates its susceptibility to substitution reactions. The electron-withdrawing nature of the nitro group plays a pivotal role in this reactivity.
Electrophilic Aromatic Substitution (EAS): The nitro group is a strong deactivating group for electrophilic aromatic substitution due to its powerful electron-withdrawing effect. galaxy.ai This effect significantly reduces the electron density of the benzene (B151609) ring portion of the quinoline, making it less nucleophilic and thus less reactive towards electrophiles like nitronium (NO₂⁺) or sulfonium (SO₃H⁺) ions. galaxy.aimasterorganicchemistry.com Any electrophilic substitution, if forced, would be directed to the meta position relative to the nitro group (i.e., positions 5 and 7). However, such reactions are generally difficult and require harsh conditions. ck12.orgquimicaorganica.org
Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-withdrawing nitro group strongly activates the quinoline ring for nucleophilic aromatic substitution. nih.gov This activation is most pronounced at the ortho (position 5) and para (a concept not directly applicable here, but position 8 would be electronically similar) positions relative to the nitro group. The nitro group can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. nih.gov
A particularly important reaction in this class is the Vicarious Nucleophilic Substitution (VNS) of hydrogen . wikipedia.org This reaction allows for the formal replacement of a hydrogen atom by a nucleophile on an electron-deficient aromatic ring. organic-chemistry.orgkuleuven.be For 6-nitroquinoline, the VNS reaction preferentially occurs at the C-5 position. For example, the reaction of 6-nitroquinoline with potassium cyanide and various nitroalkanes in DMSO leads to the substitution of the hydrogen at the 5-position. rsc.org This initial substitution is often followed by further reactions, such as cyclization (see section 5.4). rsc.org
| Reaction Type | Reagent | Position of Substitution | Product Type |
| Vicarious Nucleophilic Substitution (VNS) | KCN / Methyl Nitroacetate | C-5 | 5-Cyano-6-(methoxalylamino)quinoline rsc.org |
| Vicarious Nucleophilic Substitution (VNS) | KCN / Nitroethane | C-5 | 5-Substituted quinoline, leading to cyclized product rsc.org |
| Vicarious Nucleophilic Substitution (VNS) | 9H-Carbazole, t-BuOK | C-7 (on 8-nitroquinoline) | 7-Carbazolyl-8-nitroquinoline nih.gov |
Modifications and Functionalization of the Methyl Substituents
The methyl groups at positions 2 and 4 of the quinoline ring are not inert and can serve as handles for further molecular elaboration. The protons on these methyl groups, particularly the one at C-2, can exhibit acidity and participate in reactions. nih.gov
One notable functionalization is the reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA). brieflands.comresearchgate.netscirp.orgscirp.org This reagent reacts with active methyl groups to form enamine adducts. researchgate.net For instance, a 7-methyl-8-nitro-quinoline derivative was shown to react with DMF-DMA to yield a 7-(β-trans-(N,N-dimethylamino)ethenyl)-8-nitroquinoline. brieflands.com This enamine can then be further transformed; for example, oxidation with sodium periodate (NaIO₄) can convert it into the corresponding carbaldehyde. brieflands.com This two-step sequence provides a method to convert a methyl group into an aldehyde, opening up a wide range of subsequent chemical modifications.
| Reagent Sequence | Intermediate Product | Final Product |
| 1. N,N-dimethylformamide dimethyl acetal (DMFDMA) 2. NaIO₄, THF/H₂O | 2,4-Dimethyl-6-nitro-x-(β-trans-(N,N-dimethylamino)ethenyl)quinoline | x-Formyl-2,4-dimethyl-6-nitroquinoline |
Note: The table illustrates the functionalization pathway demonstrated on a related nitroquinoline isomer. brieflands.com
Cyclization Reactions and Annulation to Form Fused Heterocyclic Systems
This compound can serve as a precursor for the synthesis of more complex, fused heterocyclic systems through cyclization and annulation reactions. These reactions often leverage the reactivity of both the nitro group and the activated quinoline ring.
A prominent example follows the nucleophilic substitution of hydrogen at the C-5 position. The newly introduced substituent can react with the modified nitro group (often reduced in situ to a nitroso or amino group) to form a new ring.
For example, the reaction of 6-nitroquinoline with potassium cyanide and primary nitroalkanes (like nitroethane or 1-nitropropane) does not stop at simple substitution. The initial adduct undergoes a complex transformation involving the nitro group, ultimately leading to the formation of 3-substituted pyrido[3,2-f]quinazolin-1(2H)-ones. rsc.org Similarly, reaction with methyl nitroacetate leads to the formation of 1-aminoisoxazolo[4,3-f]quinoline. rsc.org These transformations demonstrate a powerful strategy where an initial C-C or C-N bond formation is followed by an intramolecular cyclization involving the nitro group, leading to annulation.
The general principle of using nitroarenes in dearomative annulation reactions is a growing field, allowing the construction of complex polycyclic systems from simple aromatic precursors. researchgate.net Annulation reactions involving nitro-containing compounds, such as [3+2] cycloadditions, are also a well-established method for synthesizing five-membered heterocyclic rings. chim.itresearchgate.net
| Reagents | Fused System Formed |
| KCN, Nitroethane | Pyrido[3,2-f]quinazolin-1(2H)-one |
| KCN, 1-Nitropropane | Pyrido[3,2-f]quinazolin-1(2H)-one |
| KCN, Methyl Nitroacetate | Isoxazolo[4,3-f]quinoline |
| KCN, 2-Nitropropane | Pyrazolo[4,3-f]quinolin-1-one |
Data derived from studies on the parent 6-nitroquinoline system. rsc.org
Reaction Mechanisms and Kinetic Studies of Chemical Transformations
The mechanisms underlying the transformations of this compound are rooted in fundamental principles of organic reactivity.
Nucleophilic Aromatic Substitution (SNAr) Mechanism: The key to nucleophilic substitution on the nitro-activated quinoline ring is the addition-elimination mechanism. A nucleophile attacks an electron-deficient carbon atom (e.g., C-5), breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a σ-complex or Meisenheimer complex. nih.gov The negative charge in this intermediate is delocalized over the ring and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization. In the case of VNS, a base then abstracts a proton from the carbon where the nucleophile added, followed by the elimination of a leaving group from the nucleophile's original structure, which restores aromaticity. organic-chemistry.orgkuleuven.be
Cyclization Reaction Mechanism: For the annulation reactions described by Halama and Macháček, a plausible mechanism involves the initial nucleophilic substitution of hydrogen at C-5 by the carbanion of a nitroalkane or cyanide adduct. rsc.org This is followed by a reduction of the C-6 nitro group to a nitroso group. The newly formed 6-nitrosoquinoline-5-carbonitrile is proposed as a key common intermediate. rsc.org This intermediate then undergoes intramolecular cyclization with the substituent at C-5, followed by rearrangement and/or dehydration to yield the final fused heterocyclic product. rsc.org
Kinetic Studies: While the general mechanisms for these reaction classes are well-understood, specific kinetic studies detailing the reaction rates, activation energies, and transition states for transformations of this compound are not widely available in the reviewed literature. Kinetic studies on related systems, such as the nucleophilic substitution on other nitro-activated heterocycles, confirm that the initial nucleophilic attack to form the Meisenheimer complex is typically the rate-determining step. stackexchange.com The presence of strong electron-withdrawing groups like the nitro group is known to significantly accelerate these reactions. nih.gov
Advanced Applications in Chemical Science and Technology Non Biological Focus
Strategic Intermediates in Complex Organic Synthesis
The primary and most well-documented application of 2,4-Dimethyl-6-nitroquinoline in non-biological chemical science is its role as a strategic intermediate in multi-step organic synthesis. The presence of the nitro group on the quinoline (B57606) scaffold is key to its utility, as this group can be readily transformed into other functional groups, most notably an amino group, through chemical reduction. researchgate.netnih.gov
Research dating back to the 1940s identifies this compound as a precursor for the synthesis of aminoquinoline derivatives. acs.org In a foundational study, the nitration of 2,4-dimethylquinoline (B72138) was shown to produce a mixture of isomers, including this compound (m.p. 163-164°C) and the corresponding 8-nitro isomer (m.p. 149-150°C). acs.org The separation of these isomers was crucial for their subsequent use as intermediates. acs.org
The synthetic value of this compound lies in its conversion to 6-amino-2,4-dimethylquinoline. The reduction of the nitro group is a common and efficient transformation, often accomplished using reagents like stannous chloride (SnCl₂) in an acidic medium. researchgate.netnih.gov This transformation converts the electron-withdrawing nitro group into an electron-donating amino group, significantly altering the electronic properties and reactivity of the quinoline ring system. The resulting 6-amino-2,4-dimethylquinoline serves as a versatile building block for the construction of more complex molecules, including those investigated for various chemical and pharmaceutical purposes. acs.org
The general synthetic pathway is outlined below:
Nitration: 2,4-Dimethylquinoline is treated with nitrating agents to yield a mixture of nitro-isomers.
Isomer Separation: The desired this compound is isolated from the product mixture. acs.org
Reduction: The purified this compound is subjected to reduction to form 6-amino-2,4-dimethylquinoline. researchgate.net
This amino derivative can then undergo a variety of subsequent reactions, such as diazotization or coupling reactions, making the parent nitro-compound a critical starting point for accessing a range of substituted quinoline derivatives.
Contributions to Materials Science: Development of Novel Functional Materials
While the quinoline scaffold is integral to many functional materials, specific applications leveraging the this compound structure are not extensively documented in current scientific literature. The following sections discuss the potential for this compound in materials science based on the known properties of its constituent chemical groups.
A comprehensive review of scientific literature does not yield specific examples of this compound being used in the development of optoelectronic materials with green or blue light-emitting properties. Research in this area tends to focus on larger, more complex conjugated systems where the quinoline moiety might be one of several components.
There is no direct evidence in the reviewed literature of this compound being incorporated as a monomer or functional unit into conjugated polymers to enhance electronic characteristics. The development of such polymers typically requires specific reactive sites for polymerization that are not inherent to this compound without further modification.
Quinoline derivatives are well-known fluorophores and are frequently used as the core of fluorescent probes for detecting various analytes, including metal ions. rsc.orgrsc.orgresearchgate.net A common design strategy for "turn-on" fluorescent sensors involves the use of a nitroaromatic compound that is initially non-fluorescent or weakly fluorescent due to quenching by the electron-withdrawing nitro group. Upon reaction with a specific analyte (often a reducing agent), the nitro group is converted to a highly fluorescent amino group, resulting in a significant increase in fluorescence intensity. mdpi.com
For example, a probe based on a quinazolinone structure demonstrated a "turn-on" response to carbon monoxide, which reduced its nitro group to an amino group, thereby activating fluorescence. mdpi.com Theoretically, this compound possesses the necessary components for such an application: a fluorescent quinoline core and a reducible nitro group. However, its specific use as a fluorescent probe for environmental or industrial monitoring has not been documented in the reviewed scientific literature.
Coordination Chemistry: Ligand Synthesis and Metal Complexation for Catalysis or Material Applications
The quinoline ring system contains a nitrogen atom with a lone pair of electrons, making it a classic Lewis base capable of coordinating to metal centers to form metal complexes. nih.govyoutube.com This property is fundamental to the field of coordination chemistry. The electronic properties of the quinoline ligand can be tuned by the presence of substituents. mdpi.com
In this compound, the substituents would have opposing effects:
Methyl Groups (at C2 and C4): These are electron-donating groups, which increase the electron density on the quinoline ring system and enhance the basicity of the coordinating nitrogen atom.
Nitro Group (at C6): This is a strong electron-withdrawing group, which decreases the electron density across the aromatic system and reduces the basicity of the nitrogen atom. mdpi.com
Applications in Heterogeneous and Homogeneous Catalysis
The use of quinoline-based ligands is well-established in catalysis, particularly in homogeneous catalysis where they can be part of transition metal complexes that catalyze a variety of organic reactions, such as cross-coupling. mdpi.com However, a review of the literature did not reveal specific instances of this compound or its direct derivatives being employed as a catalyst or as a critical ligand in a widely-used catalytic system, either heterogeneous or homogeneous. Research on catalysis involving quinolines often focuses on other derivatives, such as those used for catalytic aerobic oxidation or in nickel-terpyridine systems. mdpi.com
Future Directions and Emerging Research Opportunities for 2,4 Dimethyl 6 Nitroquinoline
Innovations in Green and Sustainable Synthetic Routes
The development of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. Traditional methods for quinoline (B57606) synthesis, such as the Skraup and Doebner-von Miller reactions, often rely on harsh conditions, toxic reagents, and produce significant waste. nih.gov Future research on 2,4-Dimethyl-6-nitroquinoline will undoubtedly prioritize the development of greener and more sustainable synthetic routes.
Several promising avenues exist for the green synthesis of quinoline derivatives that can be adapted for this compound. These include:
Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate organic reactions, often leading to higher yields and cleaner products with reduced energy consumption. nih.govrsc.orgnih.gov The application of microwave-assisted organic synthesis (MAOS) to the Combes synthesis, which utilizes an aniline (B41778) and a β-diketone, could provide a rapid and efficient route to the 2,4-dimethylquinoline (B72138) core. wikipedia.org Subsequent nitration under controlled microwave conditions could then yield the target compound.
Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can promote faster reaction rates and higher yields by inducing acoustic cavitation. ksu.edu.sarsc.orgrsc.orgmdpi.com Ultrasound-assisted synthesis has been successfully employed for various heterocyclic compounds and represents a viable green alternative for the synthesis of this compound.
Green Catalysts: The use of non-toxic, reusable, and inexpensive catalysts is a key principle of green chemistry. Iron(III) chloride hexahydrate (FeCl3·6H2O) has been reported as an effective and environmentally friendly catalyst for the synthesis of quinoline derivatives in water. tandfonline.com Similarly, the use of solid-supported catalysts and nanocatalysts can facilitate easier product separation and catalyst recycling. nih.gov For instance, the nanomaterial-assisted bulk scale synthesis of the related compound 2-methyl-6-nitroquinoline (B57331) using silica-functionalized magnetite nanoparticles (Fe3O4@SiO2) has been demonstrated to double the reaction yield and reduce the reaction time. nih.govnih.govcolab.ws
Solvent-Free Reactions: Performing reactions in the absence of a solvent or in benign solvents like water minimizes the generation of volatile organic compounds. researchgate.net Solvent-free conditions, often coupled with microwave or ultrasound irradiation, are a promising direction for the synthesis of this compound.
A comparative overview of potential green synthesis parameters is presented in Table 1.
| Synthesis Method | Catalyst/Conditions | Potential Advantages |
| Microwave-Assisted | Acid or metal catalyst | Reduced reaction time, increased yield, energy efficiency. nih.gov |
| Ultrasound-Assisted | Various catalysts | Enhanced reaction rates, milder conditions. rsc.org |
| Green Catalysis | FeCl3·6H2O, Nanoparticles | Environmentally benign, reusable, high efficiency. tandfonline.comnih.gov |
| Solvent-Free | Heat or irradiation | Reduced waste, simplified workup. researchgate.net |
Advanced Computational Design of Derivatives with Tailored Properties
Computational chemistry and in silico design are powerful tools for predicting the properties of novel molecules and guiding synthetic efforts. scirp.orgscirp.org For this compound, computational methods can be employed to design derivatives with specific electronic, optical, and material properties.
Density Functional Theory (DFT) can be utilized to investigate the molecular structure, electronic properties (such as HOMO-LUMO energy gaps), and spectroscopic characteristics of this compound and its derivatives. researchgate.netresearchgate.netnih.gov By systematically modifying the substituents on the quinoline ring, it is possible to tune the electronic and photophysical properties. For example, the introduction of additional electron-donating or withdrawing groups could modulate the molecule's absorption and emission wavelengths, making it suitable for specific applications in optoelectronics or as a fluorescent probe.
Molecular dynamics (MD) simulations can provide insights into the intermolecular interactions and bulk properties of materials derived from this compound. nih.gov This is particularly relevant for predicting the self-assembly behavior and morphology of thin films or nanomaterials.
The potential for computational design is summarized in the following table:
| Computational Method | Predicted Properties | Potential Applications |
| Density Functional Theory (DFT) | Electronic structure, HOMO-LUMO gap, spectroscopic properties. scirp.org | Design of dyes, sensors, and electronic materials. |
| Molecular Dynamics (MD) | Intermolecular interactions, self-assembly, bulk material properties. nih.gov | Prediction of crystal packing, design of supramolecular structures. |
| QSAR/QSPR | Structure-activity/property relationships. | Screening of derivatives for desired functionalities. |
Integration with Nanoscience and Supramolecular Assembly for Advanced Materials
The integration of this compound into the realm of nanoscience and supramolecular chemistry offers exciting possibilities for the creation of advanced materials with novel functionalities.
The synthesis of this compound-based nanoparticles could lead to materials with unique optical and electronic properties. The use of nanomaterials as catalysts in the synthesis of a related nitroquinoline highlights the synergy between these fields. nih.govnih.govcolab.ws Furthermore, the incorporation of this compound into larger nanostructures, such as carbon nanotubes or graphene, could result in hybrid materials with enhanced performance in applications like sensing or catalysis.
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, provides a bottom-up approach to the construction of complex and functional architectures. nih.govrsc.orgrsc.orgmdpi.commdpi.com The planar structure and potential for π-π stacking and hydrogen bonding make this compound a promising building block for supramolecular assembly. The formation of supramolecular gels, for instance, could lead to soft materials with applications in drug delivery, tissue engineering, or as reaction media for catalysis. nih.govrsc.org
| Area of Integration | Potential Outcome | Example Application |
| Nanoscience | This compound nanoparticles or nanocomposites. | Quantum dots, sensors, catalysts. |
| Supramolecular Assembly | Self-assembled monolayers, supramolecular gels, liquid crystals. rsc.org | Smart materials, drug delivery systems, optoelectronic devices. |
Development of High-Resolution Spectroscopic Probes for Chemical Processes
Quinoline and its derivatives are well-known for their fluorescence properties and have been extensively investigated as spectroscopic probes for the detection of metal ions and other analytes. rsc.orgsemanticscholar.orgrsc.orgresearchgate.netfrontiersin.org The electronic structure of this compound, with its donor-acceptor character, suggests that it could be a promising scaffold for the development of new high-resolution spectroscopic probes.
The fluorescence of the quinoline core is sensitive to its local environment. By introducing specific chelating groups onto the this compound framework, it is possible to design chemosensors that exhibit a change in their fluorescence or absorption spectrum upon binding to a target analyte. This could enable the sensitive and selective detection of metal ions, anions, or biologically relevant small molecules.
The photophysical properties of such probes can be fine-tuned through synthetic modifications, as guided by computational studies. The goal would be to develop probes with high quantum yields, large Stokes shifts, and high photostability to enable their use in complex environments and for long-term monitoring.
| Probe Type | Target Analyte | Principle of Detection |
| Chemosensor | Metal ions (e.g., Cu²⁺, Zn²⁺) | Chelation-enhanced fluorescence/colorimetric change. rsc.orgsemanticscholar.org |
| Fluorescent Probe | pH, polarity | Environment-sensitive emission. |
| Bio-probe | Biomolecules | Specific binding and fluorescence signaling. |
Exploration of Photochemical Reactivity and Energy Transfer Phenomena
The presence of the nitro group and the extended π-system in this compound suggests a rich and unexplored photochemical reactivity. The study of its excited-state dynamics and energy transfer processes could uncover new applications in photochemistry and materials science.
Excited-State Intramolecular Proton Transfer (ESIPT) is a phenomenon observed in many heterocyclic molecules containing both a proton donor and acceptor group in close proximity. rsc.orgnih.govmdpi.comnih.gov While this compound itself does not possess a proton-donating group for intramolecular transfer, derivatives with a hydroxyl or amino group at an appropriate position could be designed to exhibit ESIPT. This would lead to a large Stokes shift, which is highly desirable for applications in fluorescent materials and probes.
The study of intersystem crossing and the triplet excited state of this compound could be relevant for applications in photodynamic therapy or as photosensitizers in organic synthesis. Understanding the energy transfer processes between this molecule and other chromophores could lead to the development of light-harvesting systems or photocatalytic cycles.
| Photochemical Process | Potential Research Focus | Possible Application |
| Photophysical Properties | Investigation of absorption, emission, and excited-state lifetimes. | Development of novel fluorophores. |
| Excited-State Intramolecular Proton Transfer (ESIPT) | Design of hydroxylated or aminated derivatives. nih.govnih.gov | Fluorescent probes with large Stokes shifts, organic light-emitting diodes (OLEDs). |
| Energy Transfer | Studies of energy transfer to or from other molecules. | Photosensitizers, light-harvesting systems. |
| Photochemical Reactions | Exploration of photoreactions such as cycloadditions or rearrangements. | Novel synthetic methodologies. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2,4-Dimethyl-6-nitroquinoline, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves nitration and alkylation of quinoline precursors. Microwave-assisted methods using Lewis acid catalysts (e.g., Bi(OTf)₃) can enhance reaction efficiency and reduce side products. For example, microwave irradiation (3–5 hours at 80–100°C) with methyl pyruvate as a carbonyl source improves regioselectivity in analogous quinoline syntheses . Yield optimization requires careful control of solvent polarity (e.g., acetonitrile) and stoichiometric ratios of reagents. Post-synthesis purification via flash chromatography (ethyl acetate/cyclohexane gradients) is recommended .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : Key techniques include:
- Mass Spectrometry (EI-MS) : For molecular weight confirmation and fragmentation pattern analysis (NIST Standard Reference Database 69) .
- Thermodynamic Analysis : Differential scanning calorimetry (DSC) to determine melting points and thermal stability (TRC/NIST data) .
- NMR Spectroscopy : ¹H/¹³C NMR to resolve methyl and nitro group positions, validated against PubChem’s computed data for related structures .
Q. How does the nitro group influence the compound’s stability under varying storage conditions?
- Methodological Answer : The nitro group increases sensitivity to light and heat. Stability studies suggest storing the compound at 0–6°C in amber vials under inert gas (e.g., argon) to prevent photodegradation and oxidative side reactions. Thermal decomposition thresholds (≥250°C) indicate moderate bench stability for short-term handling .
Advanced Research Questions
Q. How can enzymatic reduction pathways of this compound under hypoxic conditions be monitored?
- Methodological Answer : The nitro group undergoes hypoxia-selective reduction via one-electron reductases (e.g., xanthine/xanthine oxidase), producing intermediates like hydroxylamino- and aminoquinolines. LC-MS and fluorescence spectroscopy are critical for tracking metabolites. For example, 6-nitroquinoline analogs generate fluorescent 6-aminoquinoline under low oxygen, enabling real-time hypoxia profiling in tumor models .
Q. What crystallographic strategies are effective for resolving structural ambiguities in this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with synchrotron radiation provides high-resolution data. For dihydroquinoline analogs, sofa conformations in the quinoline ring system (rms deviation <0.05 Å) are resolved using hydrogen-bonded networks and twin refinement protocols to address inversion domain ambiguities .
Q. How should researchers address contradictions in metabolic byproduct data during bioreduction studies?
- Methodological Answer : Enzymatic reduction of nitroquinolines often yields unexpected side products (e.g., quinolinones via oxidation). Use tandem LC-MS/MS with isotopic labeling (e.g., d₄-nitroaniline analogs) to distinguish primary metabolites from artifacts. Hypoxia-controlled incubators (≤1% O₂) minimize aerobic interference .
Q. What strategies optimize the substitution of functional groups to modulate bioactivity?
- Methodological Answer : Replace the 6-nitro group with electron-withdrawing groups (e.g., Cl, CF₃) to enhance electrophilicity for targeted covalent binding. Computational docking (e.g., AutoDock Vina) paired with synthetic accessibility scores (SAscore) identifies viable derivatives. For instance, 6-chloro-8-ethyl-2-hydroxy-5-nitroquinoline analogs show improved pharmacokinetic profiles .
Q. What challenges arise in scaling up synthesis, and how can they be mitigated?
- Methodological Answer : Pilot-scale synthesis faces issues like exothermicity during nitration and solvent recovery. Use flow chemistry reactors for heat dissipation and in-line purification (e.g., continuous liquid-liquid extraction). Catalyst recycling (e.g., Bi(OTf)₃ immobilized on silica) reduces costs in large-scale runs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
